The compound 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is and it possesses a molecular weight of approximately 446.5 g/mol. The compound is classified under the category of pyrimidines and pyridazines, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties .
The synthesis of this compound typically involves several key steps, utilizing various organic reactions to build the complex structure. One common method includes:
The molecular structure of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can be represented by its structural formula, which highlights the arrangement of atoms and functional groups.
CCOc1ccc(-c2cc(=O)n(CC(=O)NCc3csc(-c4ccccc4)n3)cn2)cc1
This notation provides a compact way to represent the structure, indicating the connectivity of atoms and functional groups within the molecule .
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is primarily linked to its interactions with biological targets such as enzymes or receptors involved in disease pathways:
Experimental data supporting these mechanisms often come from in vitro assays that evaluate cell viability and enzyme activity in response to treatment with this compound .
Relevant data on melting points, boiling points, and density are often not disclosed but are critical for practical applications .
The applications of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide span various fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4